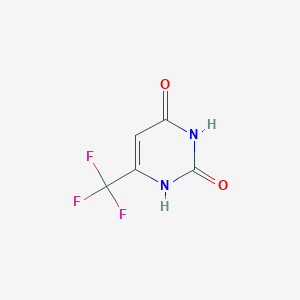

6-(Trifluoromethyl)uracil

Description

Significance of Fluorine in Medicinal Chemistry and Bioactive Compound Design

The introduction of fluorine into a molecule can dramatically alter its properties. acs.orgnih.govtandfonline.com The high electronegativity and small size of the fluorine atom can influence a compound's metabolic stability, binding affinity to target proteins, and membrane permeability. acs.orgnih.govacs.org Fluorination can block sites of metabolism, leading to a longer biological half-life, and can modulate the acidity or basicity of nearby functional groups, which can be crucial for target engagement. acs.org The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, contributing to increased chemical and metabolic stability. tandfonline.com These unique characteristics have led to a significant number of fluorinated drugs on the market, including many anticancer agents. omicsonline.org

Overview of Uracil (B121893) Derivatives in Drug Discovery and Development

Uracil, a fundamental component of ribonucleic acid (RNA), and its derivatives are a privileged scaffold in medicinal chemistry. nih.govresearchgate.net The structural similarity of uracil analogs to the natural nucleobase allows them to interact with a wide range of biological targets, particularly enzymes involved in nucleic acid synthesis. nih.govnih.gov This has led to the development of a diverse array of uracil-based drugs with antiviral, anticancer, antibacterial, and other therapeutic activities. nih.govresearchgate.netrsc.org Modifications at various positions of the uracil ring have yielded compounds with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net

Contextualization of 6-(Trifluoromethyl)uracil within the Uracil Analogue Landscape

6-(Trifluoromethyl)uracil is a synthetic analog of uracil where the hydrogen at the 6-position is replaced by a trifluoromethyl (-CF3) group. biosynth.com This substitution significantly impacts the electronic properties and biological activity of the uracil ring. cymitquimica.com The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyrimidine (B1678525) ring and its interactions with biological macromolecules. The study of 6-(trifluoromethyl)uracil and its derivatives provides valuable insights into the structure-activity relationships of uracil analogs and contributes to the design of new therapeutic agents. acs.org

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROWWTVZNHKLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283709 | |

| Record name | 6-(Trifluoromethyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-45-7 | |

| Record name | 6-(Trifluoromethyl)uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Trifluoromethyl)uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Trifluoromethyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethyl)uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Trifluoromethyl Uracil and Its Derivatives

Direct Trifluoromethylation Strategies

Direct C-H trifluoromethylation of uracils represents an atom-economical and efficient approach to synthesizing trifluoromethylated uracil (B121893) derivatives. These methods avoid the need for pre-functionalization of the uracil ring, which often involves multiple synthetic steps.

Radical C-H Trifluoromethylation Approaches

Radical-based methods have emerged as powerful tools for the direct trifluoromethylation of heterocycles, including uracils. These reactions typically involve the generation of a trifluoromethyl radical (•CF3), which then attacks the electron-deficient C-6 position of the uracil ring.

Visible-light photoredox catalysis has provided a mild and efficient pathway for the direct perfluoroalkylation of uracils. rsc.orgnih.gov This metal-free approach utilizes a photocatalyst that, upon irradiation with visible light, can initiate the formation of a trifluoromethyl radical from a suitable precursor, such as triflyl chloride. nih.gov The reaction proceeds under gentle conditions and demonstrates high functional group tolerance, making it an attractive method for medicinal chemistry applications. rsc.orgnih.gov For instance, a method using a commercial CdSe semiconductor as a photocatalyst has been reported for the trifluoromethylation of various heteroarenes, including uracil. iiserpune.ac.in Another approach involves a catalyst-free, visible-light-promoted trifluoromethylation using perfluoroalkyl iodides. researchgate.net This photochemical transformation is noted for its operational simplicity and mild reaction conditions. rsc.orgresearchgate.net

A study detailed a visible-light-induced, transition-metal-free, and photocatalyst-free trifluoromethylation method using triflic anhydride (B1165640) (Tf2O) and thianthrene (B1682798) as a recyclable activating reagent. organic-chemistry.org This process, which involves a free-radical homolytic mechanism, has been shown to be efficient and scalable for producing trifluoromethylated N-heterocycles. organic-chemistry.org

| Substrate | Trifluoromethylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Uracil | CF3I | Visible light, metal-free | 6-(Trifluoromethyl)uracil | - | rsc.org |

| Uracil | Triflyl chloride | [Ru(phen)3]Cl2, visible light | 6-(Trifluoromethyl)uracil | - | nih.gov |

| Uracil analogue | CF3SO2Cl | CdSe, visible light | Trifluoromethylated uracil | - | iiserpune.ac.in |

| 6-Azauracils | CF3SO2Na | 4CzIPN, visible light, air | Trifluoromethylated 6-azauracils | Moderate to good | rsc.org |

Table is based on data from the text, specific yield data for uracil itself was not always provided in the search results.

The development of benchtop stable reagents for generating trifluoromethyl radicals has significantly simplified the execution of these reactions, avoiding the use of gaseous and difficult-to-handle trifluoromethylating agents like CF3I. pnas.orgnih.gov Sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as the Langlois reagent, is a prominent example of such a source. beilstein-journals.orgpnas.org In the presence of an oxidant, such as tert-butyl hydroperoxide (t-BuOOH), CF3SO2Na readily generates trifluoromethyl radicals. beilstein-journals.org This method is operationally simple, scalable, and can be performed at ambient temperature, even on unprotected molecules. pnas.org

This approach has been successfully applied to a wide range of heterocyclic systems, including uracils, demonstrating broad functional group tolerance. pnas.orgbeilstein-journals.org The reaction can be performed in various solvents, and in some cases, even under aqueous conditions, which simplifies the workup procedure. pnas.org

| Substrate | Reagent System | Solvent | Product | Yield (%) | Reference |

| Uracil | CF3SO2Na, t-BuOOH | Dichloromethane/Water | 5-(Trifluoromethyl)uracil (B1200052) | 78 | pnas.org |

| Caffeine | CF3SO2Na, t-BuOOH | Aqueous | 8-(Trifluoromethyl)caffeine | 85 | pnas.org |

Table is based on data from the text. Note the regioselectivity for uracil under these specific conditions.

The combination of sodium trifluoromethanesulfinate (CF3SO2Na) and tert-butyl hydroperoxide (t-BuOOH) is a well-established system for the radical trifluoromethylation of various heterocycles. semanticscholar.orgresearchgate.netcuni.cz In the case of 1,3-dimethyluracil (B184088), this reagent system has been shown to selectively produce 1,3-dimethyl-5-(trifluoromethyl)uracil in good yield. semanticscholar.orgresearchgate.net The reaction proceeds via the generation of trifluoromethyl radicals from CF3SO2Na upon oxidation by t-BuOOH. beilstein-journals.orgsemanticscholar.org

While this method is highly effective for the C-5 trifluoromethylation of 1,3-dimethyluracil, the formation of the C-6 isomer is not observed under these conditions. semanticscholar.org This highlights the regiochemical challenges inherent in direct C-H functionalization, where the electronic and steric properties of the substrate play a crucial role in determining the site of substitution.

| Substrate | Reagent System | Product | Yield (%) | Reference |

| 1,3-Dimethyluracil | CF3SO2Na, t-BuOOH | 1,3-Dimethyl-5-(trifluoromethyl)uracil | 67 | semanticscholar.org |

Table is based on data from the text.

Catalytic Trifluoromethylation Methods

Metal-catalyzed approaches offer another avenue for the direct trifluoromethylation of uracils. These methods can provide alternative or complementary regioselectivity compared to radical-based strategies.

A two-step procedure involving an initial iridium-catalyzed C-H borylation of the uracil ring, followed by a subsequent reaction with an electrophilic trifluoromethylating agent, has been explored for the synthesis of 6-(trifluoromethyl)uracil derivatives. semanticscholar.orgresearchgate.net In a study on 1,3-dimethyluracil, Ir-catalyzed borylation followed by treatment with Togni's reagent II (an electrophilic CF3 source) yielded a mixture of 1,3-dimethyl-5-(trifluoromethyl)uracil and the desired 1,3-dimethyl-6-(trifluoromethyl)uracil. semanticscholar.orgresearchgate.netcuni.cz

Although this method provides access to the C-6 trifluoromethylated isomer, which is not readily obtained through direct radical trifluoromethylation, the yield of the 6-substituted product is typically low. semanticscholar.orgresearchgate.net The initial borylation step often leads to a mixture of mono- and di-borylated products, which can complicate the subsequent trifluoromethylation step and lead to the formation of product mixtures. semanticscholar.org

| Substrate | Reaction Sequence | Products | Yield (%) | Reference |

| 1,3-Dimethyluracil | 1. Ir-catalyzed borylation2. Togni's reagent II | 1,3-Dimethyl-5-(trifluoromethyl)uracil | 21 | researchgate.net |

| 1,3-Dimethyl-6-(trifluoromethyl)uracil | 8 | researchgate.net |

Table is based on data from the text.

Heterogeneous Photocatalytic Systems (e.g., Cs2AgBiBr6-Photocatalyzed Reactions)

Heterogeneous photocatalysis using lead-free double perovskite materials like Cs₂AgBiBr₆ has emerged as a sustainable and effective method for the trifluoromethylation of uracils. rsc.orgresearchgate.net This system operates under mild conditions, typically using visible light from sources like blue LEDs, and offers the significant advantage of catalyst recovery and reuse through simple centrifugation. rsc.orgrsc.org

The reaction mechanism involves the excitation of the Cs₂AgBiBr₆ photocatalyst by visible light, which generates an electron-hole pair. The excited electron then reduces a trifluoromethyl source, such as trifluoroiodomethane (CF₃I), to produce the key trifluoromethyl radical (•CF₃). This radical subsequently attacks the uracil ring, primarily at the C-6 position. rsc.org The process is notable for its high yields and functional group tolerance. rsc.orgresearchgate.net While the catalyst shows good stability over several cycles, decomposition products like BiBr₃ may also contribute to the catalytic activity. rsc.org

Table 1: Research Findings on Cs₂AgBiBr₆-Photocatalyzed Trifluoromethylation

| Feature | Description | Source(s) |

| Catalyst | Cesium silver bismuth bromide (Cs₂AgBiBr₆), a lead-free double perovskite. | rsc.org, researchgate.net |

| Reaction Type | Visible-light-induced C-H trifluoromethylation. | rsc.org |

| Key Intermediate | Trifluoromethyl radical (•CF₃) generated from a CF₃ source (e.g., CF₃I). | rsc.org |

| Conditions | Mild, often at room temperature with blue LED irradiation. | rsc.org |

| Advantages | Heterogeneous nature allows for easy catalyst recovery and reuse; high yields and good functional group tolerance. | rsc.org, rsc.org |

| Scalability | Provides a promising strategy for the modification of complex molecules, including drugs and natural products. | rsc.org |

Photochemical Trifluoromethylation Techniques

Photochemical methods provide a broad and versatile platform for the direct introduction of trifluoromethyl groups onto uracil and its derivatives. These techniques utilize light to generate trifluoromethyl radicals from various precursors. researchgate.netoup.com A notable advantage of some photochemical strategies is that they can proceed without a metal catalyst, using only visible light, which simplifies the process and reduces potential contamination. rsc.orgnih.gov

One common approach involves the irradiation of a uracil solution in the presence of a trifluoromethyl source like trifluoromethyl iodide (CF₃I) or bis(trifluoromethyl)mercury. researchgate.netrsc.org The reaction can be performed in aqueous or organic solvents, and in some cases, even under purely aqueous conditions for certain substrates, which simplifies the workup procedure. pnas.org While these methods show high functional group tolerance, regioselectivity can be an issue, sometimes yielding a mixture of C-5 and C-6 trifluoromethylated isomers. researchgate.netsemanticscholar.org The reaction is scalable, with successful gram-scale trifluoromethylations of uracil having been reported. pnas.org

Multi-Step Synthesis Pathways

Beyond direct C-H activation, multi-step synthetic sequences provide reliable and controlled access to 6-(trifluoromethyl)uracil, allowing for precise placement of the trifluoromethyl group and other substituents.

Cyclization Reactions for Pyrimidine (B1678525) Ring Formation

A fundamental strategy involves constructing the pyrimidine ring from acyclic precursors where one of the building blocks already contains the trifluoromethyl group. organic-chemistry.org This ensures the CF₃ group is positioned correctly from the outset. A common method is the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound, such as trifluoroacetylacetone, with urea (B33335) or a related amidine. mdpi.comccspublishing.org.cn

Another powerful approach uses trifluoroacetonitrile (B1584977) as the source of the trifluoromethylated carbon. In one example, N-(cyanoacetyl)urethane is reacted with sodium hydride and then treated with a stream of trifluoroacetonitrile to produce 5-cyano-6-(trifluoromethyl)uracil in high yield. acs.orgacs.org These cyclization strategies are valuable for creating a wide range of substituted pyrimidines. acs.orgscispace.com

Introduction of the Trifluoromethyl Group via Intermediate Derivatization

This approach involves first synthesizing a uracil ring that is functionalized with a leaving group at the C-6 position, which is then displaced by a trifluoromethyl group. For instance, a 6-halouracil, such as 6-chloro-2,4-dimethoxypyrimidine, can serve as a precursor. researchgate.net

The subsequent trifluoromethylation step can be achieved using various reagents. Copper-mediated cross-coupling reactions are common, employing a nucleophilic trifluoromethyl source like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of a copper(I) catalyst (e.g., CuI). google.com This late-stage introduction of the CF₃ group is a versatile tool in medicinal chemistry, as it allows for the modification of more complex, pre-assembled heterocyclic structures. mdpi.comresearchgate.net

Regioselectivity in Uracil Trifluoromethylation at the C-6 Position

Achieving regioselectivity is a critical challenge in the direct functionalization of the uracil ring. In many radical trifluoromethylation reactions, there is a competition between the C-5 and C-6 positions. While some radical methods preferentially yield the 5-(trifluoromethyl)uracil isomer, specific conditions can favor the C-6 product. researchgate.netsemanticscholar.org

Systematic studies on 1,3-dimethyluracil have shown that many direct C-H activation methods, including those using electrophilic or radical reagents, tend to favor the C-5 position. researchgate.net The formation of 6-(trifluoromethyl)uracil derivatives has been achieved, sometimes as a minor product in a mixture, through a two-step process involving iridium-catalyzed borylation followed by treatment with an electrophilic trifluoromethylating reagent. researchgate.netsemanticscholar.org The electronic properties of the uracil ring, steric hindrance, and the specific reagents and catalysts employed all play a crucial role in determining the final regiochemical outcome. pnas.orgacs.org

Scalability and Industrial Relevance of Synthetic Protocols

The transition from a laboratory-scale reaction to an industrially viable process is a key consideration for any synthetic method. For 6-(trifluoromethyl)uracil, several factors determine the scalability and industrial relevance of the available protocols.

Direct C-H trifluoromethylation methods are attractive due to their high atom economy and reduction in the number of synthetic steps. pnas.org Photochemical routes that have been demonstrated on a gram-scale are promising for larger-scale production. pnas.org Similarly, heterogeneous photocatalytic systems using catalysts like Cs₂AgBiBr₆ are advantageous due to the ease of catalyst separation and potential for recycling, which can lower costs and reduce waste in an industrial setting. biosynth.com

Multi-step syntheses, such as the one-step condensation with trifluoroacetonitrile to give 5-cyano-6-(trifluoromethyl)uracil, have been performed on a large scale (100g of starting material), demonstrating their industrial applicability. acs.org The availability and cost of starting materials and trifluoromethylating agents are also critical factors that influence the economic viability of any synthetic route on an industrial scale. researchgate.net

Molecular Structure and Spectroscopic Characterization of 6 Trifluoromethyl Uracil and Its Complexes

Spectroscopic Analysis Techniques

The characterization of 6-(Trifluoromethyl)uracil and its derivatives relies heavily on a suite of spectroscopic methods. These techniques probe the molecular vibrations, the nuclear magnetic environments, and the electronic transitions within the molecule, providing a comprehensive picture of its chemical identity and structure.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In 6-(trifluoromethyl)uracil, the IR spectrum is dominated by bands corresponding to the vibrations of the uracil (B121893) ring and the trifluoromethyl group.

The analysis of a close derivative, 1,3-dimethyl-6-(trifluoromethyl)uracil, provides insight into the expected vibrational frequencies. semanticscholar.org Key absorptions include those for the carbonyl (C=O) groups, the pyrimidine (B1678525) ring, and the carbon-fluorine (C-F) bonds of the trifluoromethyl group. The carbonyl stretching vibrations typically appear as strong bands in the region of 1650-1730 cm⁻¹. For instance, in 1,3-dimethyl-6-(trifluoromethyl)uracil, distinct bands are observed at 1721 cm⁻¹ and 1684 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the two carbonyl groups. semanticscholar.org

The C-F stretching vibrations of the CF₃ group are also prominent, typically appearing as strong, characteristic absorptions in the 1000-1200 cm⁻¹ region. For an iron-based trifluoromethyl complex, strong C-F stretches were noted at 1093, 1044, and 991 cm⁻¹. rsc.org In studies of copper(II) complexes with 6-(trifluoromethyl)uracil, IR spectroscopy indicated that the compound coordinates to the copper ion through the oxygen atoms of the carbonyl groups. rsc.orgst-andrews.ac.uk This is inferred from shifts in the C=O stretching frequencies upon complexation.

Table 1: Characteristic IR Absorption Bands for a 6-(Trifluoromethyl)uracil Derivative

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=O stretching | 1721, 1684 |

| C=C stretching | 1637 |

| C-N stretching | 1498, 1444 |

| CF₃ stretching | 1178, 1163, 1128 |

Data derived from 1,3-dimethyl-6-(trifluoromethyl)uracil. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise molecular structure of 6-(trifluoromethyl)uracil by providing information about the chemical environment of individual nuclei, such as ¹H, ¹³C, and ¹⁹F.

Solid-state NMR (ssNMR) provides detailed information on the structure, conformation, and dynamics of molecules in the solid phase. researchgate.net For a crystalline or amorphous solid like 6-(trifluoromethyl)uracil, ¹³C ssNMR can distinguish between different polymorphs (different crystal packings), identify the number of non-equivalent molecules in the crystal unit cell, and probe molecular motions. nih.gov

In solution, ¹H and ¹³C NMR spectroscopy provides detailed structural information. For 1,3-dimethyl-6-(trifluoromethyl)uracil, a close analog, the ¹H NMR spectrum in CDCl₃ shows a signal for the H-5 proton at 6.25 ppm. semanticscholar.org The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms, which are significantly influenced by the electron-withdrawing trifluoromethyl group. semanticscholar.org

The CF₃ group causes a downfield shift for the adjacent C6 carbon and an upfield shift for the C5 carbon compared to unsubstituted uracil. The C6 carbon appears as a quartet due to coupling with the three fluorine atoms (¹JCF), a characteristic feature confirming the presence and position of the CF₃ group. For 1,3-dimethyl-6-(trifluoromethyl)uracil, the C6 resonance is observed at 140.51 ppm with a C-F coupling constant (¹JCF) of 34.3 Hz, while the CF₃ carbon itself appears at 119.45 ppm with a large coupling constant of 275.1 Hz. semanticscholar.org

Table 2: ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for 1,3-dimethyl-6-(trifluoromethyl)uracil

| Carbon Atom | Chemical Shift (ppm) | C-F Coupling Constant (Hz) |

|---|---|---|

| C2 | 151.66 | - |

| C4 | 161.05 | - |

| C5 | 102.63 | q, J = 5.6 |

| C6 | 140.51 | q, J = 34.3 |

| CF₃ | 119.45 | q, J = 275.1 |

Data obtained in CDCl₃. semanticscholar.org

¹⁹F NMR is an exceptionally sensitive technique for studying molecular structure and interactions due to the high gyromagnetic ratio of the ¹⁹F nucleus, its 100% natural abundance, and the large chemical shift range which makes it highly sensitive to the local electronic environment. nih.gov

In 6-(trifluoromethyl)uracil, the three fluorine atoms of the CF₃ group are chemically equivalent and appear as a single resonance in the ¹⁹F NMR spectrum. For 1,3-dimethyl-6-(trifluoromethyl)uracil, this signal appears at -62.05 ppm (relative to CFCl₃). semanticscholar.org The precise chemical shift of this signal can be used as a sensitive probe for molecular interactions. For example, when a fluorinated nucleoside is incorporated into a DNA or RNA strand, its ¹⁹F NMR signal changes upon binding to a complementary strand or a metal ion. nih.govsielc.com This sensitivity allows for the study of complex formation, the determination of binding affinities, and the monitoring of conformational changes, such as the melting of a DNA duplex, by observing temperature-dependent changes in the ¹⁹F chemical shift. nih.govsielc.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure of conjugated systems. The uracil ring is a chromophore that absorbs UV light. Unsubstituted uracil in a neutral aqueous solution typically displays two absorption maxima, one around 202 nm and a stronger one around 258 nm, corresponding to π→π* electronic transitions within the conjugated ring system. beilstein-journals.org

The introduction of a trifluoromethyl group at the C6 position is expected to modify these electronic transitions. Substituents can cause a shift in the absorption maximum to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). The electron-withdrawing nature of the CF₃ group can influence the energy levels of the π molecular orbitals. Studies on polycyclic fused uracil derivatives show that extending the π-system through conjugation leads to significant red shifts in the absorption maxima, with some compounds absorbing well into the visible region. The UV-Vis spectrum of 6-(trifluoromethyl)uracil is therefore a key characteristic for its identification and for studying its interactions in different environments, such as in complexes with metal ions or when incorporated into larger biomolecular structures. nih.gov

Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including Raman techniques, provides critical information about the internal motions of a molecule. The vibrational modes of the pyrimidine ring in uracil derivatives are complex, involving stretching and deformation of its various bonds. For uracil and its derivatives, the pyrimidyl ring exhibits 12 normal modes of vibration, which include six ring stretching modes and six ring deformation modes (three in-plane and three out-of-plane). nih.gov

While a detailed Raman spectrum for 6-(Trifluoromethyl)uracil is not extensively documented in the provided context, data from analogous compounds offer valuable comparisons. For instance, in studies of 5-aminouracil, ring stretching modes are observed at frequencies of 1650, 1450, 1298, 1240, 1075, and 740 cm⁻¹. nih.gov For the related 5-trifluoromethyl uracil, key ring deformation modes have been identified at 1009, 637, and 446 cm⁻¹, with out-of-plane torsional modes at 602, 418, and 208 cm⁻¹. nih.gov These values provide a reference framework for interpreting the vibrational modes of the 6-(Trifluoromethyl)uracil isomer.

Table 1: Comparative Vibrational Modes (cm⁻¹) for Uracil Derivatives

| Vibrational Mode | 5-aminouracil | 5-trifluoromethyl uracil |

| Ring In-Plane Deformation | 1010, 655, 410 | 1009, 637, 446 |

| Ring Out-of-Plane Torsion | 600, 380, 280 | 602, 418, 208 |

Data derived from comparative analysis of related uracil compounds. nih.gov

Structural Elucidation via Diffraction Methods

Diffraction methods are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of a compound's structure and connectivity.

Single crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the unambiguous determination of molecular structures. mdpi.com For the coordination chemistry of 6-(Trifluoromethyl)uracil, SCXRD has been successfully applied to a copper(II) complex. The complex, [Cu(H₂O)(L₂)₂Bpy] (where L₂ is 6-(trifluoromethyl)uracil and Bpy is 2,2′-bipyridine), was synthesized and its structure was confirmed by this method. univie.ac.atunivie.ac.at The analysis revealed that two 6-(Trifluoromethyl)uracil molecules coordinate to the central copper(II) ion. univie.ac.atunivie.ac.at Specifically, the coordination occurs through the oxygen atoms of the carbonyl groups on the uracil ligand. univie.ac.atunivie.ac.at

When high-quality single crystals suitable for SCXRD cannot be grown, structural powder diffraction methods offer a powerful alternative for structure elucidation. univie.ac.at This was the case for a silver(I) complex synthesized with 6-(Trifluoromethyl)uracil. univie.ac.atnih.gov Despite the unavailability of suitable single crystals, state-of-the-art powder diffraction analysis successfully determined the structure of the complex, formulated as Ag₂C₅HF₃N₂O₂. univie.ac.atnih.gov The study revealed a complex polymeric structure in which the 6-(Trifluoromethyl)uracil ligand is dianionic and acts as a tetradentate moiety. univie.ac.atnih.gov This structure features five distinct AgX₂ (where X can be Nitrogen or Oxygen) coordination environments, which are further stabilized by longer silver-oxygen contacts. univie.ac.atnih.gov

Metal Coordination Chemistry of 6-(Trifluoromethyl)uracil

The nitrogen and oxygen atoms in the 6-(Trifluoromethyl)uracil ring make it an effective ligand for coordinating with metal ions, leading to the formation of diverse and structurally interesting complexes.

A silver(I) complex with 6-(Trifluoromethyl)uracil has been successfully synthesized and characterized. nih.govdntb.gov.ua Based on elemental and thermogravimetric analyses, the resulting species has the formula Ag₂C₅HF₃N₂O₂. univie.ac.atnih.gov Spectroscopic characterization using infrared and ¹³C solid-state nuclear magnetic resonance (NMR) suggested that the trifluoromethyluracil ligand coordinates to the silver(I) ion through both nitrogen and oxygen atoms. nih.gov As noted previously, the definitive confirmation of its complex polymeric connectivity was achieved through structural powder diffraction methods. univie.ac.at

Table 2: Summary of 6-(Trifluoromethyl)uracil Metal Complexes

| Complex | Molecular Formula | Metal Ion | Characterization Methods | Key Structural Feature |

| Silver Complex | Ag₂C₅HF₃N₂O₂ univie.ac.atnih.gov | Silver(I) | Powder Diffraction, IR, NMR, TGA univie.ac.atnih.gov | Complex polymer with tetradentate dianionic ligand. univie.ac.at |

| Copper Complex | CuC₂₀H₁₂F₆N₆O₄·H₂O univie.ac.atunivie.ac.at | Copper(II) | Single Crystal XRD, IR univie.ac.atunivie.ac.at | Ligand coordinates via carbonyl oxygen atoms. univie.ac.atunivie.ac.at |

New copper(II) complexes derived from 6-(Trifluoromethyl)uracil (L₂) and 2,2′-bipyridine (Bpy) have been synthesized. univie.ac.atunivie.ac.at The resulting complex, [Cu(H₂O)(L₂)₂Bpy], has a molecular formula of CuC₂₀H₁₂F₆N₆O₄·H₂O based on chemical analyses. univie.ac.atunivie.ac.at Infrared spectroscopy analysis indicated that the 6-(Trifluoromethyl)uracil ligand coordinates to the copper(II) center via its oxygen atoms. univie.ac.atunivie.ac.at This coordination mode was definitively confirmed by a single-crystal X-ray diffraction study, which provided a detailed structural confirmation of the complex. univie.ac.atunivie.ac.at

Ligand Coordination Modes and Metal Binding Sites

The coordination chemistry of 6-(trifluoromethyl)uracil is characterized by its versatile binding capabilities, acting as a ligand that can coordinate to metal ions through several of its atoms. The specific coordination mode is influenced by factors such as the metal ion's nature, the reaction conditions, and the presence of other ligands. Generally, uracil and its derivatives can coordinate through the nitrogen atoms (N1 and N3) and the exocyclic oxygen atoms (O2 and O4).

In complexes with 6-(trifluoromethyl)uracil, coordination has been observed to occur through both nitrogen and oxygen atoms. Infrared and 13C solid-state nuclear magnetic resonance spectroscopies are instrumental in elucidating these binding modes. For instance, in a silver(I) complex with 6-(trifluoromethyl)uracil, formulated as Ag2C5HF3N2O2, spectroscopic evidence suggests coordination of the trifluoromethyluracil ligand to the silver ions via both nitrogen and oxygen atoms. nih.gov

The denticity of the 6-(trifluoromethyl)uracil ligand can vary. It can act as a monodentate ligand, binding through a single atom, or as a multidentate ligand, coordinating through multiple sites. When acting as a bidentate ligand, common coordination pairs include N1 and O2, N3 and O2, or N3 and O4. researchgate.net In a specific silver(I) complex, Ag-6TFMU, the 6-(trifluoromethyl)uracil moiety is described as a tetradentate dianionic ligand. nih.gov This indicates that the ligand binds to the metal centers through four of its potential donor atoms.

The specific binding sites can be influenced by the deprotonation of the uracil ring. The acidity of the N-H protons allows for the formation of anionic species that can then coordinate to the metal ion. For example, deprotonation at the N3 position can lead to the formation of a metal-N3 bond, often accompanied by chelation involving an adjacent carbonyl oxygen.

A summary of potential coordination sites in uracil derivatives is presented in the table below:

| Coordination Site | Description |

| N1 | Nitrogen atom at position 1 of the pyrimidine ring. |

| N3 | Nitrogen atom at position 3 of the pyrimidine ring. |

| O2 | Exocyclic oxygen atom at position 2 of the pyrimidine ring. |

| O4 | Exocyclic oxygen atom at position 4 of the pyrimidine ring. |

The coordination environment around the metal center is also a key aspect of these complexes. In the Ag-6TFMU complex, five distinct AgX2 (where X = N, O) fragments are observed, which are further stabilized by longer silver-oxygen contacts. nih.gov This highlights the complexity of the coordination spheres that can be achieved with this ligand. The geometry of the ligand field can also play a role in determining the redox state of the metal ion, as seen in copper complexes where the geometry can influence the Cu(I)/Cu(II) redox couple.

Polymeric and Supramolecular Structures in Metal Complexes

The ability of 6-(trifluoromethyl)uracil to act as a bridging ligand, connecting multiple metal centers, is a key factor in the formation of polymeric and supramolecular structures. This bridging can occur through various combinations of its donor atoms, leading to the assembly of extended one-, two-, or three-dimensional networks.

When uracil derivatives form polymeric complexes, coordination often occurs through the N1 and N3 atoms or the N1 and O4 atoms, effectively linking metal ions into a chain or a more complex network. researchgate.net A notable example is the silver(I) complex, Ag-6TFMU, which features a complex polymeric structure. nih.gov In this structure, the tetradentate dianionic 6-(trifluoromethyl)uracil moieties act as the bridging units that create the extended framework. nih.gov

The principles of supramolecular chemistry, where non-covalent interactions guide the assembly of molecular components, are central to understanding these systems. The predictable hydrogen bonding patterns of nucleobases like uracil make them ideal building blocks for the construction of supramolecular metal-organic frameworks (SMOFs). researchgate.net In such structures, discrete metal-nucleobase entities can self-assemble into porous materials through complementary hydrogen bonding. researchgate.net

The table below summarizes the key features leading to polymeric and supramolecular structures in metal complexes of uracil derivatives:

| Feature | Description |

| Bridging Ligand | The ligand connects two or more metal centers. |

| Coordination Polymers | Extended structures formed through coordination bonds. |

| Supramolecular Assembly | Ordered structures formed through non-covalent interactions. |

| Hydrogen Bonding | Key interaction for stabilizing polymeric and supramolecular structures. |

The combination of strong coordination bonds and weaker, directional non-covalent interactions allows for the rational design of complex solid-state architectures with potentially interesting properties and applications.

Advanced Applications and Future Research Directions

Development as Novel Therapeutic Agents

The structural backbone of 6-(Trifluoromethyl)uracil has been a scaffold for the synthesis of various derivatives with potential therapeutic applications. Researchers have focused on modifying this core structure to enhance its biological activity against cancer and infectious diseases.

Role in Cancer Therapy Development

Derivatives of 6-(Trifluoromethyl)uracil have demonstrated notable potential in the field of oncology. The introduction of the trifluoromethyl group into the uracil (B121893) structure is a key strategy in developing new anticancer agents. nih.gov This is exemplified by the oral anti-cancer drug TAS-102, which is a combination of trifluridine (B1683248) (a derivative of 5-(trifluoromethyl)uracil) and tipiracil (B1663634) hydrochloride. nih.gov Trifluridine's primary metabolite is the inactive 5-(trifluoromethyl)uracil (B1200052) (FTY). nih.gov

Silver(I) complexes of 6-(Trifluoromethyl)uracil have been synthesized and evaluated for their antiproliferative activities. nih.gov One such complex, Ag-6TFMU, showed activity against a range of tumor cells, with notable efficacy against prostate (PC-3) and kidney cell lines. nih.gov Similarly, copper(II) complexes containing 6-(trifluoromethyl)uracil have demonstrated antiproliferative effects on various cancer cell lines, including FaDu and U251 cells. researchgate.net

Furthermore, research into trifluoromethyl succinimides, which are related structures, has shown activity against leukemia, non-small cell lung cancer, and renal cancer cell lines. nih.gov

Potential in Anti-infective Strategies

The uracil scaffold is a well-established starting point for the development of anti-infective agents due to its role in DNA and RNA biosynthesis. nih.gov The incorporation of a trifluoromethyl group can enhance these properties.

Antibacterial Activity: Silver(I) complexes of 6-(Trifluoromethyl)uracil have exhibited modest activity against both Gram-positive and Gram-negative bacterial strains. nih.gov Copper(II) complexes with 6-(trifluoromethyl)uracil have also shown antibacterial activity against Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Additionally, various derivatives of 6-(trifluoromethyl)pyrimidine have been synthesized and have demonstrated moderate to significant antimicrobial activity. ijrar.com

Antiviral Activity: Uracil derivatives are known to possess antiviral properties. nih.gov For instance, 5-trifluoromethyl-2'-deoxyuridine has shown antiviral activity and is used in ophthalmic solutions for herpetic keratitis. google.comgoogle.com While direct studies on the antiviral properties of 6-(Trifluoromethyl)uracil are less common, the broader class of trifluoromethylated pyrimidines is of interest in antiviral research. nih.gov

Antifungal Activity: Some pyrimidine (B1678525) derivatives containing a trifluoromethyl group have shown promising antifungal activity. wjarr.com For example, certain compounds have demonstrated efficacy against Phompsis sp.. wjarr.com However, some synthesized uracil derivatives have been found to be inactive against Candida albicans. nih.gov

Medicinal Chemistry and Drug Design Principles

The trifluoromethyl group is a key functional group in modern medicinal chemistry due to its unique electronic properties and steric effects. mdpi.comontosight.ai

Enhancing Bioavailability and Metabolic Stability through Trifluoromethylation

The introduction of a trifluoromethyl (-CF3) group into a molecule can significantly alter its physicochemical properties, often leading to improved pharmacokinetic profiles. mdpi.comontosight.ai

| Property | Effect of Trifluoromethylation | Reference |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes. This increased stability can lead to a longer half-life of the drug in the body. | mdpi.comontosight.ai |

| Lipophilicity | The trifluoromethyl group increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and interact with biological targets. | mdpi.comontosight.ai |

| Bioavailability | By increasing both metabolic stability and lipophilicity, trifluoromethylation can lead to enhanced oral bioavailability of a drug. | mdpi.comontosight.ai |

| Binding Affinity | The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the entire molecule, potentially leading to stronger interactions with target proteins. | rsc.org |

Strategies for Targeted Drug Delivery

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing side effects. For uracil-based compounds, several strategies are being explored.

One approach involves creating prodrugs , which are inactive or less active precursors that are converted into the active drug within the body, ideally at the target site. japsonline.comnih.gov For uracil derivatives, this could involve modifications that are cleaved by enzymes specifically overexpressed in tumor tissues. nih.gov

Nanocarriers , such as liposomes and polymeric nanoparticles, represent another promising strategy. nih.govresearchgate.net These carriers can be engineered to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or actively targeted by attaching ligands that bind to receptors on cancer cells. nih.govresearchgate.net For instance, liposomal formulations of uracil derivatives have been developed to overcome rapid degradation and improve delivery. nih.gov

Preclinical and Translational Research Perspectives

The journey of a potential drug from the laboratory to the clinic involves extensive preclinical and translational research. For compounds based on the 6-(Trifluoromethyl)uracil scaffold, this includes detailed in vitro and in vivo studies to evaluate their efficacy, selectivity, and mechanism of action.

Preclinical studies on 6-(Trifluoromethyl)uracil derivatives have demonstrated their potential as anticancer and anti-infective agents. nih.govresearchgate.net For example, the evaluation of silver(I) and copper(II) complexes in various cancer cell lines provides crucial data on their antiproliferative activity and selectivity. nih.govresearchgate.net

Translational research will focus on bridging the gap between these preclinical findings and clinical applications. This involves optimizing lead compounds to improve their pharmacological properties, developing suitable formulations for drug delivery, and conducting animal model studies to assess their in vivo efficacy and safety. The development of TAS-102 serves as a successful example of a uracil derivative that has transitioned from preclinical research to clinical use in cancer therapy. nih.gov Future research will likely explore the full therapeutic potential of 6-(Trifluoromethyl)uracil and its derivatives in various disease contexts.

Emerging Methodologies in Uracil Derivatization and Bio-evaluation

The quest for novel therapeutic agents has propelled the development of innovative and efficient strategies for the chemical modification of foundational scaffolds like uracil. Concurrently, the methods for evaluating the biological activities of these new derivatives have become more sophisticated, integrating computational and high-throughput experimental approaches. These emerging methodologies are accelerating the discovery of uracil-based compounds with enhanced potency and selectivity.

Recent advancements in synthetic organic chemistry have provided powerful tools for uracil derivatization. One-pot synthesis procedures are increasingly employed for their efficiency and cost-effectiveness in producing uracil analogues. nih.govbohrium.com For instance, a low-cost, one-pot method has been successfully used to synthesize a series of uracil derivatives (UD-1 to UD-5) in a single solvent. nih.govbohrium.comresearchgate.net Beyond multi-component reactions, modern catalytic systems are enabling previously challenging transformations. Nickel-catalyzed oxidative isocyanide insertion and C-H amination of N-uracil-amidines now afford polysubstituted pyrimidouracils under mild conditions, using green solvents and an air atmosphere. acs.org This highlights a trend towards more sustainable and environmentally benign synthetic routes.

The direct functionalization of the uracil core via C-H activation is another significant area of progress. researchgate.net This strategy avoids the need for pre-functionalized substrates, streamlining the synthetic process. A notable example is the development of bench-stable cyclic hypervalent iodine reagents, specifically Uracil-benziodoxolone (Uracil-BX), which facilitate the sulfenylation and amination at the C5 position of uracil through an umpolung (reactivity reversal) strategy. acs.org Furthermore, copper-catalyzed methods have been developed for the regioselective direct C-H thiolation of uracils. acs.org The synthesis of uracil-iodonium(III) salts represents another novel approach, creating versatile modules for constructing functionalized nucleobases and nucleosides. mdpi.com

The incorporation of diverse chemical moieties onto the uracil scaffold is a key strategy for expanding its pharmacological potential. The "click chemistry" approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, is widely used to create 1,2,3-triazole-uracil hybrids. nih.govmdpi.com This method is valued for its high yields and reliability in linking the uracil ring to various other functional groups. mdpi.com Researchers have designed and synthesized extensive series of these derivatives to act as inhibitors for targets like thymidylate synthase (TS) and Dipeptidyl peptidase-4 (DPP-4). nih.govrsc.org Another innovative approach involves conjugating uracil derivatives with other biologically active molecules, such as colchicine, to create hybrid compounds with potentially synergistic or enhanced antitumor activities. hep.com.cn

The bio-evaluation of these newly synthesized uracil derivatives has evolved to become a multi-faceted process that begins with computational analysis and progresses to rigorous in vitro and in vivo testing. In silico studies, such as molecular docking, are now standard preliminary steps to predict the binding affinity of derivatives for their biological targets, such as thymidylate synthase or glutathione (B108866) reductase. nih.govbohrium.comaip.org These computational predictions help in prioritizing compounds for synthesis and experimental testing.

For experimental validation, a battery of in vitro assays is employed. Cell viability and proliferation assays, like the MTT assay, are fundamental for determining the cytotoxic effects of the compounds on various cancer cell lines. bohrium.comnih.gov To assess long-term anti-proliferative potential, colony formation assays are used to see if the derivatives can inhibit the ability of single cancer cells to grow into colonies. nih.govbohrium.com For compounds designed as enzyme inhibitors, direct enzymatic assays are crucial to quantify their inhibitory potency, typically reported as an IC₅₀ value. nih.govaip.org

Modern bio-evaluation also leverages large-scale biological data. Integrated bioinformatics, using databases such as GEPIA2 and UALCAN, allows researchers to study the expression patterns and prognostic significance of the target genes (like TYMS) in patient populations, providing a clinical context for the experimental findings. nih.govbohrium.com Advanced analytical methods are also critical. For example, real-time PCR-based methods have been developed for the direct and quantitative assessment of uracil in DNA, which is important for understanding DNA damage and repair mechanisms. oup.com

The following tables summarize key findings from recent studies on the derivatization and bio-evaluation of uracil compounds.

Table 1: Selected Emerging Methodologies in Uracil Derivatization

| Methodology | Catalyst/Reagent | Key Features | Target Scaffold | Reference |

|---|---|---|---|---|

| Oxidative C-H Amination/Isocyanide Insertion | Nickel(II) | Proceeds in green solvent; mild conditions; high tolerance of functional groups. | Pyrimidouracils | acs.org |

| Umpolung C5 Functionalization | Uracil-Benziodoxolone (Hypervalent Iodine) | Metal-free; provides access to C5-sulfenylated and aminated uracils. | 5-Substituted Uracils | acs.org |

| Azide-Alkyne Cycloaddition ("Click Chemistry") | Copper(I) | High yield; reliable for creating 1,4-disubstituted triazoles. | 1,2,3-Triazole-Uracil Hybrids | nih.govmdpi.com |

| One-Pot Synthesis | Single Solvent System | Low-cost; efficient for generating libraries of derivatives. | Uracil Derivatives | nih.govbohrium.com |

Table 2: Bio-evaluation Data for Novel Uracil Derivatives

| Compound | Target Enzyme/Cell Line | Assay Type | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 13j | Human Thymidylate Synthase (hTS) | Enzyme Inhibition | 0.13 µM | nih.gov |

| Compound 13j | A549 (Lung Cancer) | Antiproliferative (MTT) | 1.18 µM | nih.gov |

| Pemetrexed (Control) | Human Thymidylate Synthase (hTS) | Enzyme Inhibition | 2.04 µM | nih.gov |

| Uracil Derivative (UDC-1) | Glutathione Reductase | Enzyme Inhibition | 2.68 nM | aip.org |

| Uracil Derivative (UDC-2) | Glutathione Reductase | Enzyme Inhibition | 166.6 nM | aip.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-(Trifluoromethyl)uracil derivatives?

- Methodological Answer : 6-(Trifluoromethyl)uracil derivatives are typically synthesized via coupling reactions using trifluoromethyl-containing precursors. For example, in EP 4 374 877 A2, derivatives were prepared by reacting iodinated intermediates with boronic acids under Suzuki-Miyaura conditions, followed by esterification and purification via HPLC . Key reagents include ethyl esters of carboxylic acids and trifluoromethyl-substituted pyrimidines. Researchers should optimize reaction stoichiometry and temperature (e.g., 80°C for 1.5 hours in DMF) to enhance yields .

Q. Which analytical techniques are essential for characterizing 6-(Trifluoromethyl)uracil?

- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are critical. For instance, EP 4 374 877 A2 reports LCMS data (e.g., m/z 727 [M+H]+) and HPLC retention times (1.27 minutes under SMD-TFA05 conditions) to confirm molecular identity and purity . Nuclear magnetic resonance (NMR) spectroscopy can further validate structural assignments, particularly for distinguishing regioisomers.

Q. How does the trifluoromethyl group influence the physicochemical properties of uracil derivatives?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity due to its strong electron-withdrawing effect. Fluorine’s inductive properties reduce basicity of adjacent amines, improving bioavailability . Researchers should compare LogP values and pKa shifts between non-fluorinated and trifluoromethylated analogs to quantify these effects.

Advanced Research Questions

Q. What strategies improve the yield of 6-(Trifluoromethyl)uracil derivatives in multi-step syntheses?

- Methodological Answer :

- Step 1 : Optimize coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and stoichiometric control (e.g., 1.2 equivalents of boronic acid).

- Step 2 : Employ azeotropic distillation (e.g., toluene) to remove water and prevent hydrolysis .

- Step 3 : Use orthogonal protecting groups (e.g., tert-butyl carbamates) to minimize side reactions.

Reported yields in EP 4 374 877 A2 range from 31% to 100%, depending on purification methods (e.g., preparative HPLC with MeCN/water gradients) .

Q. How can researchers evaluate the metabolic stability of 6-(Trifluoromethyl)uracil in preclinical studies?

- Methodological Answer :

- In vitro assays : Incubate derivatives with liver microsomes and quantify parent compound degradation via LCMS. Fluorine’s resistance to cytochrome P450 oxidation often correlates with prolonged half-lives .

- In silico modeling : Use software like Schrödinger Suite to predict metabolic hotspots. Compare results with non-fluorinated analogs to isolate trifluoromethyl effects.

Q. How should conflicting data on biological activity or synthetic outcomes be resolved?

- Methodological Answer :

- Replication : Repeat experiments under identical conditions (e.g., solvent, catalyst loading) to confirm reproducibility .

- Spectroscopic validation : Cross-check NMR and LCMS data with published spectra (e.g., NIST Chemistry WebBook) .

- Statistical analysis : Apply ANOVA to assess variability in yield or activity data across batches.

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.